3,3-Dimethoxy-cyclohexylamine tosylate
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Overview
Description
3,3-Dimethoxy-cyclohexylamine tosylate is a chemical compound with the molecular formula C15H25NO5S and a molecular weight of 331.43 g/mol . It is an off-white solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a cyclohexylamine core substituted with two methoxy groups and a tosylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-cyclohexylamine tosylate typically involves the following steps:
Formation of 3,3-Dimethoxy-cyclohexanone: This intermediate is prepared by the methoxylation of cyclohexanone using methanol and an acid catalyst.
Amination: The 3,3-Dimethoxy-cyclohexanone is then reacted with ammonia or an amine to form 3,3-Dimethoxy-cyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-cyclohexylamine tosylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,3-Dimethoxy-cyclohexylamine.
Substitution: The tosylate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 3,3-Dimethoxy-cyclohexanone or 3,3-Dimethoxy-cyclohexanoic acid.
Reduction: Formation of 3,3-Dimethoxy-cyclohexylamine.
Substitution: Formation of various substituted cyclohexylamine derivatives.
Scientific Research Applications
3,3-Dimethoxy-cyclohexylamine tosylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-cyclohexylamine tosylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its methoxy groups and tosylate group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethoxy-cyclohexanone
- 3,3-Dimethoxy-cyclohexylamine
- Cyclohexylamine tosylate
Uniqueness
3,3-Dimethoxy-cyclohexylamine tosylate is unique due to its combination of methoxy and tosylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,3-dimethoxycyclohexan-1-amine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.C7H8O3S/c1-10-8(11-2)5-3-4-7(9)6-8;1-6-2-4-7(5-3-6)11(8,9)10/h7H,3-6,9H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCFEJWELYLKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1(CCCC(C1)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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